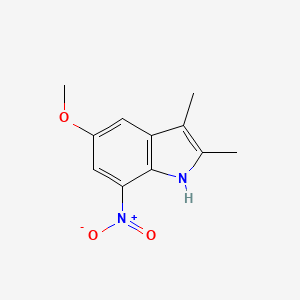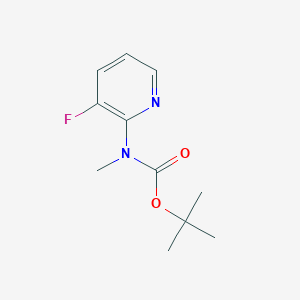
5-Methoxy-2,3-dimethyl-7-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2,3-dimethyl-7-nitro-1H-indole: is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole typically involves the nitration of 5-methoxy-2,3-dimethyl-1H-indole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 7-position.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2,3-dimethyl-7-nitro-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-methoxy-2,3-dimethyl-7-amino-1H-indole.
Substitution: Formation of halogenated derivatives like this compound-4-bromo.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex indole derivatives. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole may be investigated for similar applications.
Medicine: Indole derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be explored for its potential therapeutic effects in these areas.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
- 5-Methoxy-2-methylindole
- 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid
- 3-(hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Comparison: 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
5-methoxy-2,3-dimethyl-7-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)12-11-9(6)4-8(16-3)5-10(11)13(14)15/h4-5,12H,1-3H3 |
InChIキー |
UEFRUHLCLKVEFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)



![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)





